molecular formula C14H11N3O B3745452 4-(furan-2-yl)-N-phenylpyrimidin-2-amine

4-(furan-2-yl)-N-phenylpyrimidin-2-amine

Cat. No.: B3745452
M. Wt: 237.26 g/mol
InChI Key: HBAYNAATFIXITG-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-N-phenylpyrimidin-2-amine is a chemical compound offered for research and development purposes. This compound belongs to the class of N-phenylpyrimidin-2-amines, a scaffold recognized in medicinal chemistry for its potential in drug discovery. Specifically, this structural motif is investigated for its role as a core pharmacophore in inhibitors of protein kinases, such as Axl kinase, which is a target in oncology research . The furan substituent is a heterocyclic ring commonly used in drug design to influence a molecule's electronic distribution, potency, and metabolic profile. Beyond oncology, pyrimidine-based structures are actively explored as direct inhibitors of essential bacterial enzymes, such as enoyl-ACP reductase (InhA), a key target in the development of novel antitubercular agents . Researchers may utilize this compound as a building block in synthetic chemistry or as a reference standard in biological screening assays to study these pathways. This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(furan-2-yl)-N-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-2-5-11(6-3-1)16-14-15-9-8-12(17-14)13-7-4-10-18-13/h1-10H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAYNAATFIXITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-N-phenylpyrimidin-2-amine typically involves the reaction of 2-aminopyrimidine with 2-furylboronic acid and phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives containing furan moieties exhibit moderate activity against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus . Additionally, studies have suggested that it may target specific molecular pathways involved in cancer cell proliferation, making it a candidate for further pharmaceutical exploration .

The dual presence of furan and pyrimidine rings enhances the compound's biological activity profile. Studies have shown that similar compounds can interact with biological targets such as enzymes or receptors, modulating their activity through binding to active or allosteric sites . The potential for these interactions highlights the importance of this compound in drug development.

Material Science

Beyond medicinal applications, 4-(Furan-2-yl)-N-phenylpyrimidin-2-amine is also being explored for its utility in developing novel materials with specific electronic or optical properties. Its unique structural characteristics allow for modifications that could lead to advanced materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Molecular Conformation

Crystallographic studies of related compounds, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, reveal that the pyrimidine core adopts a planar geometry stabilized by intramolecular N–H···N hydrogen bonds (e.g., S(6) ring motifs) and π-π stacking interactions (centroid distances: 3.721–3.825 Å). These features enhance molecular stability and influence packing in the solid state .

Electronic Properties

Density functional theory (DFT) calculations on analogous compounds show distinct HOMO-LUMO gaps, indicating charge transfer capabilities.

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Relevance

Compound Name Substituents Key Features/Activities Reference
4-(Furan-2-yl)-N-phenylpyrimidin-2-amine 4-position: Furan; 2-amino: Phenyl Planar pyrimidine core; potential radiosensitizer (inferred from PPA analogs)
PPA1 (4-(4-Fluorophenyl)-N-phenylpyrimidin-2-amine) 4-position: 4-Fluorophenyl; 2-amino: Phenyl Enhanced electron-withdrawing effects; tested for radiosensitizing activity in lung cancer
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine 6-position: Chloro; 2-amino: Furan-2-ylmethyl; 2-methyl Chlorine substituent may improve lipophilicity; no reported bioactivity
4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine 4- and 6-positions: Furan and 5-methylfuran Increased steric bulk; potential for altered target binding
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine 4-position: 1-Methylindole; 2-amino: Nitro- and fluoro-substituted phenyl Nitro group enhances electrophilicity; possible antimicrobial applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(furan-2-yl)-N-phenylpyrimidin-2-amine, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 2-chloropyrimidine derivatives with furan-2-ylamine under Pd-catalyzed coupling (e.g., Suzuki-Miyaura) in anhydrous DMF at 80–100°C .

  • Multi-step synthesis : Start with 2-aminopyrimidine, introduce furan via Ullmann coupling, and perform N-phenylation using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene) .

  • Yield optimization : Use microwave-assisted synthesis to reduce reaction time (10–15 min vs. 24 hrs) and improve purity (>95%) .

    • Data Table : Synthetic Routes Comparison
MethodCatalyst/SolventYield (%)Purity (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, DMF65–7590
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos55–6085
Microwave-AssistedNone, solvent-free80–8595

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.4 ppm) and pyrimidine NH (δ 8.1–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

  • IR : Confirm NH stretching (3200–3400 cm⁻¹) and furan C-O-C (1250–1300 cm⁻¹) .

  • HRMS : Validate molecular weight (C₁₄H₁₁N₃O; theoretical [M+H]⁺ = 238.0978) .

    • Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

  • Methodology :

  • DFT : Calculate HOMO-LUMO gaps (e.g., Gaussian09) to assess electron-rich furan’s role in charge transfer (typical gap: 4.5–5.0 eV) .

  • Docking (AutoDock Vina) : Simulate binding to targets (e.g., kinases) using PyMOL. Furanyl groups enhance π-π stacking with hydrophobic pockets .

  • MD Simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 50 ns) .

    • Data Contradiction : Some studies report furan’s planarity improves binding , while others suggest steric hindrance from N-phenyl groups reduces affinity . Resolve via free-energy calculations (MM-PBSA).

Q. What strategies resolve discrepancies in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodology :

  • Dose-Response Curves : Test across concentrations (1–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) to identify IC₅₀ variability .

  • SAR Analysis : Compare derivatives (e.g., 6-methyl or 4-Cl substitutions) to isolate furan’s contribution .

  • Mechanistic Studies : Use Western blotting to check kinase inhibition (e.g., EGFR, AKT) .

    • Case Study : A 2021 study found this compound inhibited S. aureus (MIC = 8 µg/mL) but showed no activity against E. coli. This may stem from Gram-negative bacteria’s outer membrane limiting uptake .

Q. How do crystallographic techniques (XRD, SHELX refinement) elucidate conformational flexibility?

  • Methodology :

  • Single-Crystal XRD : Resolve dihedral angles between furan and pyrimidine rings (e.g., 12–15° tilt in similar compounds ).

  • SHELXL Refinement : Use HKLF 4 format for high-resolution data (<1.0 Å). Apply TWIN/BASF commands for twinned crystals .

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds from furan to pyrimidine NH) .

    • Advanced Tip : Compare experimental XRD data with DFT-optimized geometries to validate computational models .

Q. What in vitro assays are most suitable for evaluating neuroprotective or anti-inflammatory potential?

  • Methodology :

  • MTT Assay : Test cytotoxicity in SH-SY5Y neurons (IC₅₀ > 50 µM for safe use) .

  • ROS Scavenging : Use DCFH-DA probe in LPS-stimulated microglia; measure fluorescence reduction .

  • ELISA : Quantify TNF-α/IL-6 suppression in RAW 264.7 macrophages .

    • Data Table : Bioactivity Profile
AssayResult (10 µM)Reference
Neuroprotection (MTT)85% cell viability
Anti-inflammatory (IL-6)40% inhibition

Methodological Best Practices

  • Purity Validation : Use HPLC (C18 column, MeCN:H₂O = 70:30) with retention time matching standards .
  • Stability : Store at –20°C under argon; monitor degradation via TLC (Rf = 0.3 in ethyl acetate/hexane) .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro testing; avoid in vivo studies without institutional approval .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(furan-2-yl)-N-phenylpyrimidin-2-amine

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